Cas no 96829-89-9 (5-phenyl-1,3-oxazole-2-carbaldehyde)

5-phenyl-1,3-oxazole-2-carbaldehyde structure
96829-89-9 structure
Product Name:5-phenyl-1,3-oxazole-2-carbaldehyde
CAS-nummer:96829-89-9
MF:C10H7NO2
MW:173.168082475662
CID:844701
PubChem ID:13352176
Update Time:2025-05-20

5-phenyl-1,3-oxazole-2-carbaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Phenyloxazole-2-carbaldehyde
    • 5-Phenyloxazole-2-carboxaldehyde
    • 2-Oxazolecarboxaldehyde, 5-phenyl-
    • 5-Phenyl-1,3-oxazole-2-carbaldehyde
    • 5-phenyl-2-Oxazolecarboxaldehyde
    • 5-Phenyloxazole-2-ca
    • 96829-89-9
    • DTXSID30537955
    • GJRAYWVAZQGENN-UHFFFAOYSA-N
    • A923309
    • SCHEMBL1313699
    • DB-340996
    • 5-phenyl-1,3-oxazole-2-carbaldehyde
    • MDL: MFCD03923823
    • Inchi: 1S/C10H7NO2/c12-7-10-11-6-9(13-10)8-4-2-1-3-5-8/h1-7H
    • InChI-sleutel: GJRAYWVAZQGENN-UHFFFAOYSA-N
    • LACHT: O1C(C=O)=NC=C1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 173.047678466g/mol
  • Monoisotopische massa: 173.047678466g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 2
  • Complexiteit: 178
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 43.1Ų

5-phenyl-1,3-oxazole-2-carbaldehyde Beveiligingsinformatie

  • Opslagvoorwaarde:Sealed in dry,2-8°C

5-phenyl-1,3-oxazole-2-carbaldehyde Prijsmeer >>

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